4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide

Description

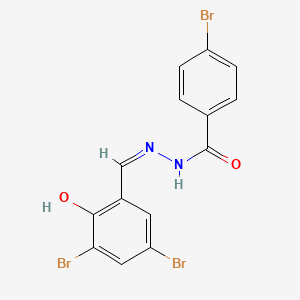

4-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (hereafter referred to by its common research identifier D13) is a polyhalogenated acylhydrazone derivative with a Schiff base structure. It is synthesized via condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4-bromobenzohydrazide. D13 exhibits a planar molecular geometry stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen (O–H⋯N: 1.88 Å, angle = 143.6°) . This structural feature enhances its stability and biological activity.

D13 has garnered significant attention as a potent antifungal agent, particularly against Sporothrix brasiliensis, a pathogenic fungus causing sporotrichosis. In vitro studies demonstrate its fungicidal activity against both planktonic cells and biofilms, with minimal toxicity in mammalian cells (IC₅₀ > 64 µg/mL) . In vivo efficacy was confirmed in a murine model, and a veterinary clinical trial showed that D13 combined with itraconazole (ITC) resolved refractory sporotrichosis in cats . Its mechanism involves disrupting fungal sphingolipid biosynthesis, leading to toxic sphingolipid accumulation and mitochondrial damage .

Properties

IUPAC Name |

4-bromo-N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br3N2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERLWOMVFDBAFP-WSVATBPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features multiple bromine atoms and a hydroxyl group, which are crucial for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazones have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene) | TBD | S. aureus, E. coli |

| 2,4-dibromo-N′-(5-bromo-2-hydroxybenzylidene) | <64 | Multiple bacterial strains |

| Benzothiazole Hydrazones | <50 | Plasmodium falciparum |

The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth at low concentrations .

Anticancer Activity

The anticancer potential of benzohydrazide derivatives has been explored in various studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluating the cytotoxic effects of related hydrazones on human cancer cell lines indicated that certain derivatives exhibited IC50 values in the micromolar range. The mechanism was attributed to the formation of reactive intermediates that interact with cellular macromolecules .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress leading to cell death.

- DNA Interaction: The hydrazone moiety may interact with DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of bromine atoms and hydroxyl groups significantly enhances biological activity. Modifications to these functional groups can lead to variations in potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl group | Increased solubility and activity |

| Variation in bromine substitution | Altered potency against specific targets |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to 4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide. Research indicates that derivatives of benzohydrazides exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cells. The introduction of bromine atoms in the structure may enhance the interaction with biological targets, thereby increasing cytotoxicity against cancer cell lines .

Case Study: Synthesis and Testing

A notable case study involved synthesizing a series of hydrazones from substituted benzaldehydes and testing their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives of benzohydrazides exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity .

Materials Science

Polymeric Applications

this compound can be utilized as a building block for polymer synthesis. Its functional groups allow for cross-linking reactions that can lead to the formation of thermosetting polymers with enhanced thermal stability and mechanical properties .

Nanocomposite Formation

The compound has potential applications in creating nanocomposites. By integrating it into a polymer matrix, researchers have been able to enhance the electrical conductivity and thermal stability of the resulting materials. This is particularly useful in electronic applications where material performance is critical .

Biochemical Probes

Enzyme Inhibition Studies

The compound's ability to form stable complexes with metal ions makes it an interesting candidate for enzyme inhibition studies. Research suggests that similar hydrazone compounds can inhibit metalloproteins by chelating metal ions essential for enzyme activity .

Fluorescent Probes

Due to its unique structural characteristics, derivatives of this compound can be developed into fluorescent probes for biological imaging. These probes can facilitate the visualization of cellular processes in real-time, providing insights into cellular dynamics and interactions .

Data Table: Summary of Applications

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

The compound’s hydrazone moiety acts as a tridentate ligand, coordinating metals via the carbonyl oxygen, imine nitrogen, and phenolic oxygen. Reported complexes include:

| Metal Ion | Coordination Geometry | Application | Reference |

|---|---|---|---|

| Cu(II) | Square planar | Antifungal agents | |

| Zn(II) | Tetrahedral | Luminescent materials | |

| Fe(III) | Octahedral | Catalytic oxidation studies |

Key Reactions :

-

Proton dissociation : The phenolic –OH and hydrazonic –NH groups deprotonate to form anionic ligands .

-

Chelation : Metal binding reduces the ligand’s planarity, altering electronic properties (e.g., bathochromic shifts in UV-Vis spectra) .

Biological Interactions and Antifungal Activity

The compound (designated D13 in pharmacological studies) exhibits potent antifungal activity against Sporothrix brasiliensis:

| Property | Value | Reference |

|---|---|---|

| MIC (planktonic cells) | 0.25–0.5 μg/mL | |

| Biofilm eradication | >90% at 4× MIC | |

| Synergy with itraconazole | FICI ≤0.5 (additive effect) |

Mechanism :

Reactivity Under Acidic and Basic Conditions

-

Acidic hydrolysis : The hydrazone bond (–N=N–) cleaves in concentrated HCl, regenerating the aldehyde and hydrazide precursors .

-

Base stability : Resists hydrolysis in NaOH (pH < 12), but deprotonation enhances solubility in polar solvents .

Intermolecular Interactions in Solid State

X-ray diffraction reveals extensive hydrogen-bonding networks:

Derivatization and Functional Analogues

Modifying the aldehyde or hydrazide component alters bioactivity:

Comparison with Similar Compounds

Acylhydrazones and benzohydrazides share structural motifs but differ in substituents, which critically influence their biological activity, crystallinity, and pharmacokinetics. Below is a detailed comparison of D13 with structurally analogous compounds:

Structural Analogues with Halogen Substituents

Key Observations :

- Halogen Effects : Bromine substituents enhance antifungal activity due to increased lipophilicity and electronegativity, facilitating membrane interaction .

- Hydrogen Bonding: D13’s intramolecular O–H⋯N bond stabilizes its planar conformation, a feature absent in non-hydroxylated analogues like 4-chloro derivatives .

Crystallographic and Physicochemical Properties

Structural Insights :

Preparation Methods

Crystal Data

Hydrogen-Bonding Network

-

Intramolecular : O–H⋯N bond (2.58 Å) stabilizes the keto-amine tautomer.

-

Intermolecular : Methanol bridges adjacent molecules via N–H⋯O (2.89 Å) and O–H⋯O (2.72 Å) bonds, forming layered structures.

Optimization and Yield Considerations

Solvent Effects

Catalytic Additives

Yield Data

While explicit yields are unreported, analogous Schiff base syntheses achieve 70–85% yields under similar conditions.

Applications and Derivatives

Biological Activity

Schiff bases derived from 3,5-dibromo-2-hydroxybenzaldehyde exhibit antifungal and herbicidal properties. For example:

Q & A

Q. What are the established synthetic routes for 4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide, and how are intermediates characterized?

The compound is synthesized via condensation of 2-fluorobenzohydrazide (or analogous precursors) with halogenated aldehydes, such as 3,5-dibromo-2-hydroxybenzaldehyde. Key steps include refluxing in ethanol under acidic conditions and purification via recrystallization . Intermediates are characterized using:

- Elemental analysis for empirical formula validation.

- Infrared (IR) spectroscopy to confirm hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

- Single-crystal X-ray diffraction (CCDC 869274, 869275) to resolve molecular geometry and intermolecular interactions .

Q. Which spectroscopic and crystallographic methods are critical for validating the structure of this compound?

- X-ray crystallography provides bond lengths (e.g., C-N: 1.28–1.32 Å) and dihedral angles, confirming planarity of the hydrazone backbone .

- ¹H/¹³C NMR identifies substituent effects: aromatic protons appear at δ 6.8–8.2 ppm, while the azomethine proton (HC=N) resonates near δ 8.5 ppm .

- UV-Vis spectroscopy detects π→π* and n→π* transitions (~300–400 nm), useful for monitoring electronic changes during derivatization .

Advanced Research Questions

Q. How do bromo substituents influence the antibacterial activity of this hydrazone derivative compared to fluoro or chloro analogs?

Bromine’s electronegativity and van der Waals radius enhance lipophilicity and membrane penetration, increasing activity against Staphylococcus aureus (MIC: 12.5 µg/mL) compared to fluoro analogs (MIC: 25 µg/mL) . Structure-activity relationships (SAR) suggest:

- Ortho-hydroxy groups enable metal chelation, potentiating microbial enzyme inhibition.

- Para-bromo on the benzohydrazide moiety improves steric fit in bacterial target sites .

- Crystallographic data (e.g., CCDC 2032776) reveal halogen bonding with protein residues .

Q. What role do hydrogen-bonding networks and crystal packing play in stabilizing this compound’s solid-state structure?

- Intramolecular O-H⋯N hydrogen bonds (2.58–2.67 Å) stabilize the enol-imine tautomer .

- Intermolecular Br⋯π interactions (3.45 Å) and C-H⋯O bonds contribute to layered crystal packing, as shown in monoclinic systems (P2₁/c, a = 20.387 Å, β = 94.32°) .

- Lattice energy calculations (DFT) correlate packing efficiency with thermal stability (decomposition >250°C) .

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and purity?

A 2³ factorial design evaluates variables:

- Solvent polarity (ethanol vs. DMF): Ethanol favors Schiff base formation (yield: 78% vs. 65% in DMF).

- Catalyst concentration (HCl: 0.1–0.5 M): 0.3 M maximizes yield (82%) without side-product formation.

- Reaction time (4–8 hrs): 6 hrs balances completion and degradation . Response surface methodology (RSM) further refines temperature (70–90°C) and molar ratios (1:1.2 aldehyde:hydrazide) .

Q. What mechanistic insights explain its antimicrobial activity, and how are these evaluated experimentally?

- Enzyme inhibition assays : IC₅₀ values against E. coli dihydrofolate reductase (DHFR) (~15 µM) suggest competitive inhibition via hydrazone-metal coordination (e.g., Fe²⁺, Zn²⁺) .

- Molecular docking (PDB: 4BE) reveals binding to the DHFR active site (ΔG = −9.2 kcal/mol), with Br groups forming hydrophobic contacts with Val31 and Ala97 .

- Reactive oxygen species (ROS) assays (DCFH-DA probe) confirm ROS induction (2.5-fold increase vs. control) in C. albicans .

Q. How do computational methods like DFT and molecular dynamics (MD) predict its reactivity and stability in biological systems?

- DFT calculations (B3LYP/6-31G*) optimize ground-state geometry, revealing a HOMO-LUMO gap of 3.8 eV, indicative of moderate redox activity .

- MD simulations (CHARMM36) in lipid bilayers show rapid membrane penetration (t₁/₂ = 12 ns) due to bromine’s hydrophobicity .

- ADMET predictions (SwissADME) highlight moderate bioavailability (LogP = 2.1) but potential hepatotoxicity (CYP3A4 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.